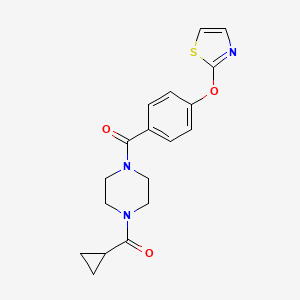

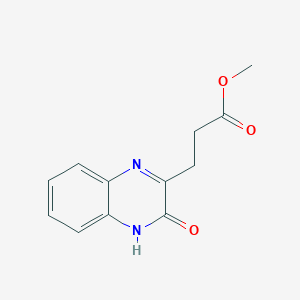

![molecular formula C19H21ClN2O3S B3019856 3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-46-6](/img/structure/B3019856.png)

3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide

説明

The compound "3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro and benzenesulfonamide groups have been synthesized and studied for their potential biological activities, particularly as anticancer agents and enzyme inhibitors . These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that can influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the reaction of appropriate precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazones with chlorobenzene sulfonyl chloride or similar sulfonyl chlorides . The reactions are often carried out in solvents like glacial acetic acid or methylene dichloride, with bases such as triethylamine to facilitate the condensation process. The synthesis route can significantly affect the yield, purity, and properties of the final compound.

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group and a chloro group on the benzene ring. The spatial arrangement of these groups, along with additional substituents, can influence the overall geometry of the molecule. For instance, X-ray crystallographic studies have revealed that some of these compounds crystallize in specific space groups with defined cell parameters, and the rings can adopt various conformations and dihedral angles .

Chemical Reactions Analysis

Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and chloro groups. These functionalities may allow for further derivatization or interaction with biological targets. For example, the chloro group can be displaced in nucleophilic substitution reactions, and the sulfonyl group can form hydrogen bonds, which is crucial for the binding affinity to enzymes like carbonic anhydrases .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, crystallinity, melting point, and stability. The presence of substituents like the piperidinylcarbonyl group can affect the compound's lipophilicity and, consequently, its biological activity and metabolic stability. Compounds with certain substituents have shown increased metabolic stability, which is an important factor in drug development .

作用機序

Target of Action

The primary target of 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . It is widely expressed in forebrain areas such as the cortex and hippocampus .

Mode of Action

This compound acts as a GlyT1 inhibitor . This enhances NMDA function, which may improve the symptoms of conditions like schizophrenia .

Biochemical Pathways

The compound’s action affects the glutamatergic pathway . By increasing glycine levels, it enhances the function of NMDA receptors, which are a type of glutamate receptor . This can lead to increased activation of the glutamatergic pathway, which plays a crucial role in cognitive functions like learning and memory .

Pharmacokinetics

These properties suggest that the compound could have good bioavailability and be able to reach its target in the brain effectively .

Result of Action

The inhibition of GlyT1 by this compound leads to increased levels of glycine, enhancing the function of NMDA receptors . This can result in improved symptoms in conditions like schizophrenia, where NMDA receptor hypofunction is thought to be involved . Importantly, the compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .

特性

IUPAC Name |

3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-5-4-6-18(13-17)26(24,25)21-14-15-7-9-16(10-8-15)19(23)22-11-2-1-3-12-22/h4-10,13,21H,1-3,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUELAMSHLVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328467 | |

| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

CAS RN |

690245-46-6 | |

| Record name | 3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

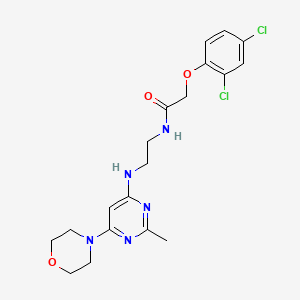

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)

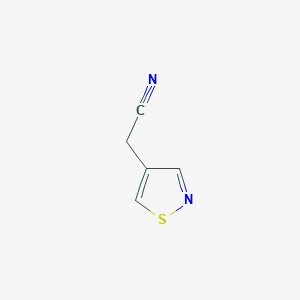

![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)

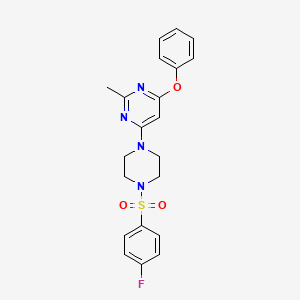

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)